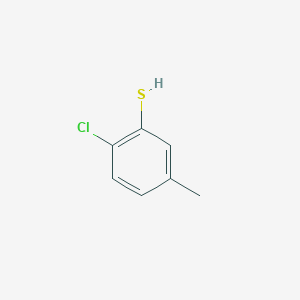
2-氯-5-甲基苯硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methylbenzenethiol is an organic compound with the molecular formula C7H7ClS. It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is known for its distinct thiol group, which imparts unique chemical properties and reactivity.
科学研究应用
2-Chloro-5-methylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s thiol group makes it useful in studying thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in designing inhibitors for enzymes that interact with thiol groups.
Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
作用机制
Target of Action
The primary targets of 2-Chloro-5-methylbenzenethiol are the aromatic compounds in organic chemistry . The compound interacts with these targets through various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
2-Chloro-5-methylbenzenethiol interacts with its targets through a series of chemical reactions. For instance, it can undergo a free radical reaction where it loses a hydrogen atom on the benzylic position, which can be resonance stabilized . This reaction is facilitated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-5-methylbenzenethiol involve the transformation of the compound into various intermediates. For example, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2-Chloro-5-methylbenzenethiol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This intermediate was identified as part of the catabolism of 2-Chloro-5-methylbenzenethiol .
Result of Action
The molecular and cellular effects of 2-Chloro-5-methylbenzenethiol’s action are primarily seen in its transformation into various intermediates. For instance, the conversion of 2-Chloro-5-methylbenzenethiol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol represents a significant change at the molecular level .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-methylbenzenethiol can be influenced by various environmental factors. For example, the rate of reaction can be affected by the presence of other compounds, such as NBS, which facilitates the free radical reaction . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylbenzenethiol can be achieved through various methods. One common approach involves the chlorination of 5-methylbenzenethiol. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Another synthetic route involves the Friedel-Crafts alkylation of chlorobenzene with methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) as a catalyst. This method introduces the methyl group at the desired position on the benzene ring, followed by thiolation to introduce the thiol group.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-5-methylbenzenethiol may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-5-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium amide (NaNH2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution, potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol, sodium amide (NaNH2) in liquid ammonia.
Major Products
Oxidation: Disulfides (R-S-S-R), sulfonic acids (R-SO3H).
Reduction: Thiolate anion (R-S^-).
Substitution: Various substituted benzenethiols depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-Chlorobenzenethiol: Lacks the methyl group, which can affect its reactivity and physical properties.
5-Methylbenzenethiol: Lacks the chlorine atom, which influences its chemical behavior.
2-Chloro-4-methylbenzenethiol: The position of the methyl group is different, leading to variations in reactivity and steric effects.
Uniqueness
2-Chloro-5-methylbenzenethiol is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This arrangement influences its chemical reactivity, making it a valuable compound for specific synthetic applications and research studies.
属性
IUPAC Name |
2-chloro-5-methylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQGSFMCSQMPKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2361325.png)
![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)
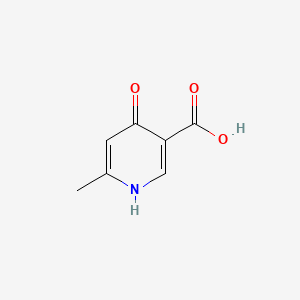
![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)
![2-amino-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2361333.png)
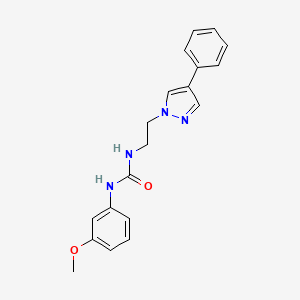
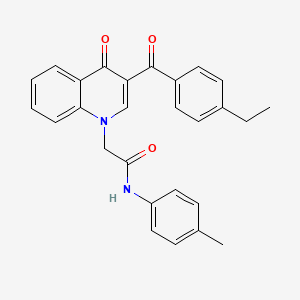
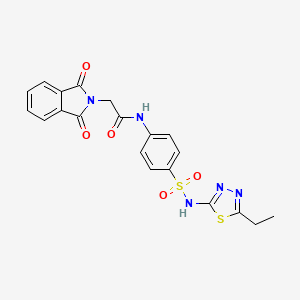
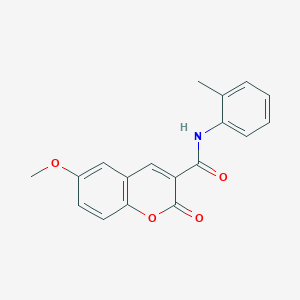
![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)
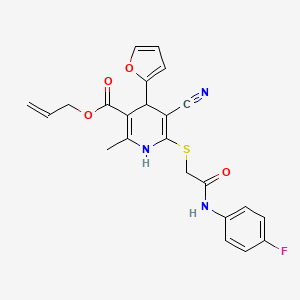
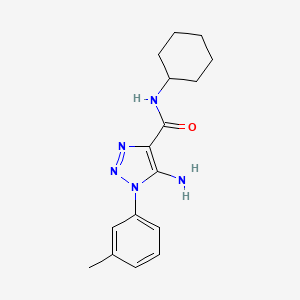

![Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2361348.png)
